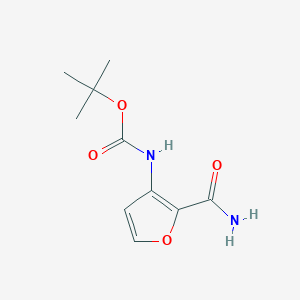

tert-Butyl (2-carbamoylfuran-3-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (2-carbamoylfuran-3-yl)carbamate: is an organic compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains both carbamate and carbamoyl functional groups. This compound is primarily used in research and development settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Curtius Rearrangement: One common method for synthesizing tert-Butyl (2-carbamoylfuran-3-yl)carbamate involves the Curtius rearrangement. This process starts with a carboxylic acid, which reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. The intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of the isocyanate derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl (2-carbamoylfuran-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of tert-Butyl (2-carbamoylfuran-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed on an amine to protect it from unwanted reactions during a synthetic sequence. It can later be removed under acidic conditions (e.g., trifluoroacetic acid) or by heating . The molecular targets and pathways involved are primarily related to its use in synthetic organic chemistry rather than biological activity.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: A simpler carbamate compound used for similar protecting group purposes.

Benzyl carbamate: Another carbamate used as a protecting group, which can be removed using catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, removable with an amine base.

Uniqueness: tert-Butyl (2-carbamoylfuran-3-yl)carbamate is unique due to its furan ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and functionalized organic molecules.

Biologische Aktivität

Introduction

Tert-butyl (2-carbamoylfuran-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : 199.21 g/mol

The structure includes a furan ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that derivatives can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes implicated in Alzheimer's disease pathology. These inhibitors may reduce the aggregation of amyloid-beta peptides, thus potentially mitigating neurotoxicity associated with Alzheimer's disease .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, likely through modulation of inflammatory pathways. In vitro studies have demonstrated that certain carbamate derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta . This suggests a protective effect against neuroinflammation.

3. Neuroprotective Properties

In vivo studies have indicated that this compound may offer neuroprotection in models of cognitive impairment induced by scopolamine. The compound's ability to modulate oxidative stress and inflammation could be pivotal in preserving neuronal integrity .

Case Study 1: Neuroprotection in Alzheimer’s Models

A study examined the effects of a related compound on astrocytes treated with amyloid-beta. The results showed a reduction in cell death and inflammatory markers when treated with the compound, indicating its potential as a neuroprotective agent .

Case Study 2: In Vivo Efficacy

In an animal model using scopolamine to induce cognitive deficits, treatment with this compound resulted in improvements in memory tasks compared to control groups. However, the efficacy was not statistically significant when compared directly to established treatments like galantamine .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Compounds

| Compound Name | AChE Inhibition | Neuroprotection | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Galantamine | Strong | Yes | Moderate |

| Donepezil | Strong | Yes | Low |

Eigenschaften

IUPAC Name |

tert-butyl N-(2-carbamoylfuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-4-5-15-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJVFXIQRQPLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701813 | |

| Record name | tert-Butyl (2-carbamoylfuran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655255-07-5 | |

| Record name | 1,1-Dimethylethyl N-[2-(aminocarbonyl)-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655255-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-carbamoylfuran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.